molecular formula C9H7NO3 B1506173 7-Hydroxy-1H-indole-3-carboxylic acid CAS No. 24370-79-4

7-Hydroxy-1H-indole-3-carboxylic acid

Cat. No. B1506173
CAS RN: 24370-79-4
M. Wt: 177.16 g/mol
InChI Key: PHMVYPXOSJQLRW-UHFFFAOYSA-N
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Description

7-Hydroxy-1H-indole-3-carboxylic acid is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years . One method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .


Molecular Structure Analysis

The molecular structure of 7-Hydroxy-1H-indole-3-carboxylic acid is represented by the formula C9H7NO3 . The InChI code for this compound is 1S/C9H7NO3/c11-7-3-1-2-5-6 (9 (12)13)4-10-8 (5)7/h1-4,10-11H, (H,12,13) .


Physical And Chemical Properties Analysis

7-Hydroxy-1H-indole-3-carboxylic acid has a molecular weight of 177.16 . It is an off-white solid and should be stored at 0-8°C .

Scientific Research Applications

Plant Growth Regulation

7-Hydroxy-1H-indole-3-carboxylic acid has been found to influence plant growth, such as promoting root growth after germination and regulating plant sugar metabolism, which are crucial for the overall development of plants .

Anticancer Agents

This compound serves as a reactant for the preparation of various anticancer agents, highlighting its significance in the development of new therapeutic strategies against cancer .

Neurotransmitter Receptor Antagonists

It is used in synthesizing serotonin 5-HT4 and 5-HT6 receptor antagonists, which are important in the treatment of neurological disorders .

Hedgehog Pathway Inhibition

Indole derivatives, including 7-Hydroxy-1H-indole-3-carboxylic acid, are utilized in creating inhibitors of Gli1-mediated transcription in the Hedgehog pathway, a critical target in developmental biology and cancer treatment .

Biological Activity

Indole derivatives are known for their various biologically vital properties, including treating cancer cells, microbes, and different types of disorders in the human body .

Phytoalexin Synthesis

In Arabidopsis, derivatives of indole-3-carboxylic acid are synthesized from tryptophan and are involved in the biosynthetic pathway leading to phytoalexins, which are antimicrobial and often antioxidative substances accumulated in plants to fend off pathogens .

Herbicidal Activity

Novel indole-3-carboxylic acid derivatives have been designed and synthesized as auxin receptor protein TIR1 antagonists, showing potential as herbicides .

Safety And Hazards

The safety information for 7-Hydroxy-1H-indole-3-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), rinsing cautiously with water for several minutes in case of contact with eyes (P305+351+338), and washing skin thoroughly after handling (P302+352) .

Future Directions

Indoles, including 7-Hydroxy-1H-indole-3-carboxylic acid, have shown promising therapeutic prospects . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

7-hydroxy-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-7-3-1-2-5-6(9(12)13)4-10-8(5)7/h1-4,10-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMVYPXOSJQLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717226
Record name 7-Hydroxy-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-1H-indole-3-carboxylic acid

CAS RN

24370-79-4
Record name 7-Hydroxy-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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